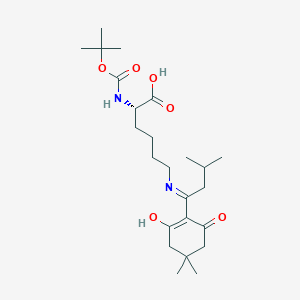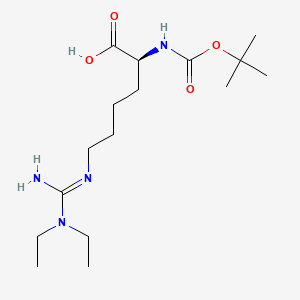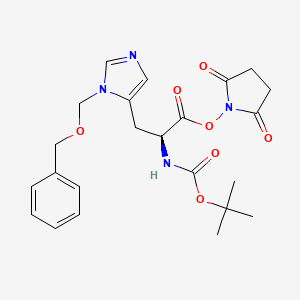
Boc-(Dmmb(Trt))Gly-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-(Dmmb(Trt))Gly-OH, also known as Boc-N-(4,5-dimethoxy-2-tritylsulfanyl-benzyl)-Gly-OH, is a compound with the chemical formula C35H37NO6S and a molecular weight of 599.74 g/mol . This compound is used in peptide synthesis, particularly in the formation of peptide thioesters, which are key intermediates in chemical protein synthesis .
Mechanism of Action
Target of Action
Boc-(Dmmb(Trt))Gly-OH is a complex compound with multiple functional groups. The boc group (tert-butyloxycarbonyl) is known to be a protecting group used in organic synthesis, particularly for amines .
Mode of Action
The boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This suggests that this compound may interact with its targets through the formation or removal of protective groups, thereby influencing the chemical behavior of the target molecules.
Pharmacokinetics
The compound’s predicted properties such as boiling point (7145±600 °C) and density (126±01 g/cm3) suggest that it may have specific pharmacokinetic characteristics .
Preparation Methods
The synthesis of Boc-(Dmmb(Trt))Gly-OH typically involves solid-phase peptide synthesis (SPPS) techniques. The Boc group (tert-butyloxycarbonyl) is used as a protecting group for the amino group during the synthesis . The synthesis begins with the attachment of the Boc-protected amino acid to a resin, followed by the stepwise addition of other amino acids. The Dmmb (2-mercapto-4,5-dimethoxy-benzyl) group is introduced as an auxiliary group to facilitate peptide ligation at the X-Gly site . The final product is cleaved from the resin and purified.
Chemical Reactions Analysis
Boc-(Dmmb(Trt))Gly-OH undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can break disulfide bonds to form thiols.
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
Common reagents used in these reactions include trifluoroacetic acid, hydrogen fluoride, and various thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Boc-(Dmmb(Trt))Gly-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used in the synthesis of peptide thioesters, which are essential for chemical protein synthesis.
Protein Ligation: The compound is used in native chemical ligation (NCL) to join peptide segments, facilitating the synthesis of larger proteins.
Drug Development: It is used in the synthesis of peptide-based drugs and therapeutic agents.
Biological Studies: The compound is used in studies involving post-translational modifications of proteins.
Comparison with Similar Compounds
Boc-(Dmmb(Trt))Gly-OH is unique due to the presence of the Dmmb group, which facilitates peptide ligation. Similar compounds include:
Boc-Gly-OH: Lacks the Dmmb group and is used for simpler peptide synthesis.
Fmoc-Gly-OH: Uses the Fmoc (fluorenylmethyloxycarbonyl) protecting group instead of Boc.
Boc-Cys(Trt)-OH: Contains a trityl-protected cysteine residue, used in peptide synthesis but with different ligation properties.
These compounds differ in their protecting groups and auxiliary groups, which affect their reactivity and applications in peptide synthesis.
Properties
IUPAC Name |
2-[(4,5-dimethoxy-2-tritylsulfanylphenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H37NO6S/c1-34(2,3)42-33(39)36(24-32(37)38)23-25-21-29(40-4)30(41-5)22-31(25)43-35(26-15-9-6-10-16-26,27-17-11-7-12-18-27)28-19-13-8-14-20-28/h6-22H,23-24H2,1-5H3,(H,37,38) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQUSEVODNERSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC(=C(C=C1SC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OC)OC)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H37NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-cyclohexylcyclohexanamine;(2S)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B613677.png)

![Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B613686.png)

